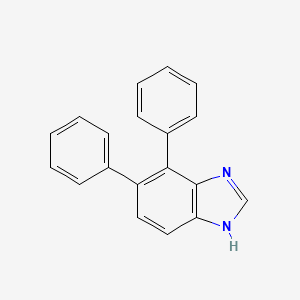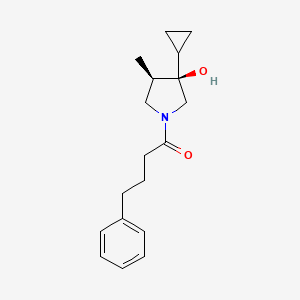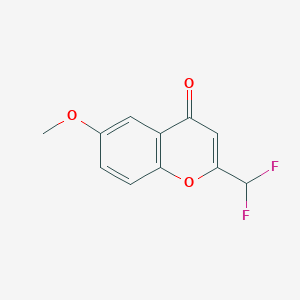![molecular formula C20H22FN5O B5510975 N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)
N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a research chemical with a complex molecular structure, primarily studied for its potential pharmacological applications and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves various methods, including condensation reactions and cyclization processes. For instance, McLaughlin et al. (2016) described the synthesis of a related compound, emphasizing the importance of accurately identifying research chemicals and the challenges of mislabeling (McLaughlin et al., 2016). Similarly, the synthesis of compounds with pyrazole and indazole structures often involves reactions with amines, as detailed by Eleev et al. (2015) (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds typically involves a pyrazole or indazole core. Crystallographic analysis is often employed to determine the exact structure, as demonstrated by Jasinski et al. (2012), who investigated the crystal structure of a similar pyrazole derivative (Jasinski et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds can vary depending on the substituents attached to the core structure. Girreser et al. (2016) elucidated the structure of a related designer drug, highlighting the importance of NMR spectroscopy in determining the nature of such compounds (Girreser et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Synthetic Routes : Research has explored the synthesis and characterization of related pyrazole and indazole derivatives. For example, studies have reported on the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting methods for creating compounds with potential bioactive properties (Köysal et al., 2005).
Analytical Characterization : The analytical characterization of similar compounds, such as the differentiation of research chemicals with pyrazole rings, has been conducted. This includes the use of chromatographic and spectroscopic methods to identify and characterize these compounds, underscoring the importance of rigorous analysis in the development of new synthetic cannabinoids (McLaughlin et al., 2016).
Potential Applications
Biological Activities : Research into related compounds has also touched on their potential biological activities. For instance, the investigation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggests a possible avenue for the development of therapeutic agents based on similar chemical structures (Rahmouni et al., 2016).
Fluorescent Dyes and Imaging : The use of related structures in the synthesis of fluorescent dyes for potential application in imaging and sensing has been explored. For example, the development of ethoxycarbonylpyrene and perylene thioamides as building blocks for fluorescent dyes indicates the versatility of these compounds in creating materials with desirable optical properties (Witalewska et al., 2019).
Mechanism of Action
Future Directions
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Given the wide range of activities exhibited by pyrazole and indazole derivatives, this compound could potentially have interesting pharmaceutical applications .
properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-12(23-20(27)19-16-8-3-4-9-18(16)24-25-19)17-11-22-26(13(17)2)15-7-5-6-14(21)10-15/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFPMUCVUPJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NC(=O)C3=NNC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)